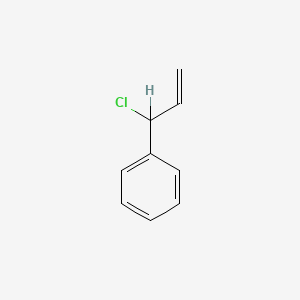

Vinylbenzyl chloride

Description

Historical Context and Evolution of Research Focus

The research into vinylbenzyl chloride and its derivatives has evolved significantly over the decades. Early investigations focused on its fundamental polymerization behavior and its utility as a monomer for producing homopolymers and copolymers, such as chloromethylated polystyrene wikipedia.org. Over time, the focus has shifted towards exploiting its reactive benzylic chloride group for sophisticated post-polymerization modifications. This has led to its widespread use in the synthesis of ion-exchange resins, functionalized nanoparticles, advanced membranes for energy applications, and materials with specific optical or electronic properties chemicalbook.comsigmaaldrich.comunivook.combeilstein-journals.orgnih.govmdpi.comrsc.orgacs.org. The development of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), has further expanded the possibilities for precisely engineering polymers derived from VBC beilstein-journals.orgnih.govresearchgate.netacs.org.

Significance of this compound as a Monomer and Intermediate

The significance of this compound stems directly from its dual reactive sites. As a monomer , it readily participates in various polymerization mechanisms, including free radical polymerization, allowing for the formation of linear polymers or cross-linked networks when used with crosslinking agents like divinylbenzene (B73037) chemicalbook.comsigmaaldrich.comunivook.comrsc.orgresearchgate.netresearchgate.net. The resulting polymers often exhibit good thermal stability and chemical resistance sigmaaldrich.com.

As a chemical intermediate , VBC is exceptionally versatile. The benzylic chloride group can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities into polymer chains or small molecules. This reactivity is instrumental in synthesizing:

Ion-exchange resins and membranes: Crucial for water purification, catalysis, and electrochemical applications like fuel cells and water electrolysis chemicalbook.comsigmaaldrich.comunivook.commdpi.comrsc.orgacs.orgacs.orgresearchgate.netglobalgrowthinsights.comresearchgate.netresearchgate.net.

Functionalized polymers and nanoparticles: Used in drug delivery systems, biomaterials, and advanced coatings chemicalbook.comsigmaaldrich.comunivook.combeilstein-journals.orgnih.gov.

Specialty chemicals: Including quaternary ammonium (B1175870) salts, which find applications as biocides, phase transfer catalysts, and surfactants chemicalbook.com.

Materials for electronics and optics: Such as conductive polymers and materials exhibiting non-linear optical effects sigmaaldrich.comunivook.com.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical properties, synthesis pathways, and its critical roles as both a monomer and an intermediate in advanced chemical research and material development. The objective is to elucidate its importance in creating novel polymers, functional materials, and chemical entities for diverse technological applications. This discussion will not include information pertaining to dosage, administration, or safety and adverse effect profiles.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOQBILGNEPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-25-2, 57458-41-0 | |

| Record name | (chloromethyl)vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Synthesis

Physical and Chemical Properties

This compound is prone to spontaneous polymerization when exposed to light, heat, or peroxides, necessitating stabilization with inhibitors like tert-butylcatechol (TBC) or nitromethane (B149229) chemicalbook.comsigmaaldrich.comchemicalbook.com. The benzylic chloride group is highly reactive towards nucleophiles, facilitating substitution reactions chemicalbook.combeilstein-journals.orgresearchgate.net.

Design of Well-Controlled Molecular Weight Poly(this compound)

Atom Transfer Radical Polymerization (ATRP) (as a comparative method for VBC polymerization)

Synthesis Methods

Several synthetic routes are employed for the production of this compound:

Chloromethylation of Styrene (B11656): This method involves the reaction of styrene with a chloromethylating agent chemicalbook.comontosight.ai.

Chlorination of Vinyltoluene: Vinyltoluene, often a mixture of meta and para isomers, can be chlorinated to yield the corresponding this compound isomers wikipedia.org.

Chlorination of 4-Vinylbenzyl Alcohol: The hydroxyl group of 4-vinylbenzyl alcohol can be replaced by a chlorine atom using chlorinating agents such as thionyl chloride univook.com.

Applications in Advanced Chemical Research

Polymer Synthesis and Modification

VBC is a key monomer for creating polymers with pendant reactive chloride groups. These groups can be further functionalized after polymerization, allowing for the precise tailoring of polymer properties.

Homopolymerization and Copolymerization: VBC can be polymerized to form poly(this compound) (PVBC) or copolymerized with other vinyl monomers like styrene (B11656), methyl methacrylate (B99206), or acrylonitrile (B1666552) to create materials with specific characteristics chemicalbook.comsigmaaldrich.comunivook.comrsc.orgresearchgate.netresearchgate.net. For instance, copolymers of styrene and VBC have been investigated for anion exchange membranes rsc.orgresearchgate.net.

Functionalization: The chloride group serves as a handle for introducing various functionalities. This includes the synthesis of quaternary ammonium (B1175870) salts, which are essential for anion exchange membranes mdpi.comrsc.orgacs.orgacs.orgresearchgate.netresearchgate.net, and the attachment of biomolecules like glucosamine (B1671600) and bovine serum albumin to polymer microspheres researchgate.net.

Hypercrosslinking: VBC is used in the preparation of hypercrosslinked polymers, which exhibit high surface areas and porosity, making them suitable for applications such as supercapacitors and adsorption sigmaaldrich.comencyclopedia.pub.

Role of Different Ammonium Cations on Polymer Properties

Grafting onto Electrospun Fibers (e.g., styrene/vinylbenzyl chloride copolymer)

Chemical Intermediate in Specialty Material Production

Beyond direct polymerization, VBC is a crucial intermediate for synthesizing a variety of high-value materials:

Ion-Exchange Resins and Membranes: VBC is a foundational component in the synthesis of ion-exchange resins and membranes, which are vital for water treatment, catalysis, and electrochemical devices chemicalbook.comsigmaaldrich.comunivook.comglobalgrowthinsights.com. The ability to convert the chloride groups into ionic functionalities (e.g., quaternary ammonium groups) is key to their performance.

Advanced Polymers for Energy and Electronics: VBC is employed in the development of conductive polymers, photoresist polymers, and materials for energy storage devices sigmaaldrich.comunivook.com. Its incorporation into graft copolymers of styrene-butadiene-styrene (SBS) has led to anion exchange membranes (AEMs) for water electrolysis mdpi.com.

Biomaterials and Biomedical Applications: VBC-derived polymers are explored for drug delivery systems and medical devices due to the potential for surface modification to enhance biocompatibility and target specific biological interactions chemicalbook.com.

Coatings and Adhesives: The reactive nature of VBC contributes to the development of robust coatings and adhesives with excellent adhesion properties, utilized in industries requiring durable protective layers chemicalbook.comsigmaaldrich.com.

Specialty Applications: Research has also explored VBC in the development of anti-glass fiber exposure agents, improving workplace safety by binding glass fibers univook.com.

Conclusion

Vinylbenzyl chloride is a compound of immense significance in contemporary chemical research, primarily due to its dual functionality as a polymerizable monomer and a highly reactive chemical intermediate. Its ability to participate in polymerization and undergo facile nucleophilic substitution reactions allows for the creation of a vast array of functional polymers and specialty materials. From advanced membranes for energy applications and water purification to novel biomaterials and high-performance coatings, this compound continues to be a cornerstone in the development of innovative chemical solutions across numerous industrial sectors.

List of Compounds Mentioned:

this compound (VBC)

4-Vinylbenzyl chloride

p-Vinylbenzyl chloride

1-(Chloromethyl)-4-ethenylbenzene

(Chloromethyl)styrene

α-Chloromethylstyrene

Benzyl (B1604629) chloride

4-Vinylbenzyl alcohol

Thionyl chloride

Phosphorus pentachloride

Vinyltoluene

Quaternary ammonium (B1175870) salts

Toluene

Methanol

Divinylbenzene (B73037) (DVB)

Methyl methacrylate (B99206) (MMA)

Trimethylamine (TMA)

Tris(trimethylsilyl)amine (TTSA)

Hexamine (HMA)

N,N,N′,N′-tetramethyl hexanediamine (B8719201) (TMHDA)

N,N,N′,N′-tetramethyl ethylenediamine (B42938) (TMEDA)

Poly(this compound) (PVBC)

Poly(styrene-co-vinylbenzyl chloride)

Poly(styrene-co-vinylbenzyl chloride-co-acrylonitrile)

Poly(hexafluoropropylene-co-tetrafluoroethylene) (FEP)

Polyketone

Bovine serum albumin (BSA)

Sodium azide (B81097)

Diethyl ether

Acetone

N,N-dimethylformamide (DMF)

Sodium hydroxide (B78521)

Trifluoromethanesulfonic acid

Benzoyl peroxide (BPO)

2,2,6,6-tetramethylpiperidin-N-oxyl (TEMPO)

2-(butylthiocarbonothioylthio)propionic acid (PABTC)

Azobisisobutyronitrile (AIBN)

Thiouronium

Potassium hydroxide (KOH)

Sodium borohydride (B1222165) (NaBH₄)

Sodium lauryl sulfate (B86663) (SLS)

Potassium persulfate

Sodium bisulfite

Sodium acetate (B1210297)

Poly(vinylpyrrolidone) (PVP)

4-vinylbenzyl azide

Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE

Ethylene glycol dimethacrylate

Tris(2-aminoethyl)amine

4-aminobutanol

Tris(hydroxymethyl)aminomethane

Morpholine

Hexamethylenetetramine

4-Chlorobenzoyl chloride

Ethanolamine

Polyfluorene

Poly(styrene-b-butadiene-b-styrene) (SBS)

Spectroscopic and Analytical Characterization Techniques for Vinylbenzyl Chloride Polymers

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and confirming the chemical structure of vinylbenzyl chloride polymers. It probes the vibrational modes of molecules, providing a unique fingerprint for each compound. For polymers derived from VBC, FTIR analysis typically reveals characteristic absorption bands associated with the aromatic rings, C-H stretching in both aromatic and aliphatic regions, and the C-Cl stretching vibration of the benzyl (B1604629) chloride moiety. Successful polymerization is often indicated by the disappearance or significant reduction of the vinyl group's characteristic C=C stretching and bending vibrations, typically found around 1630 cm⁻¹ and 990-910 cm⁻¹, respectively, if polymerization occurs via the vinyl group asianpubs.orgmdpi.comresearchgate.net. The presence of specific functional groups introduced during post-polymerization modification, such as amine groups, can also be confirmed by the appearance of new characteristic bands, like N-H stretching and bending vibrations asianpubs.orgresearchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information about this compound polymers. ¹H NMR allows for the identification and quantification of different types of protons in the polymer chain, including those on the aromatic ring, the benzylic methylene (B1212753) (-CH₂Cl) group, and the polymer backbone protons. The chemical shift of the benzylic protons, typically appearing around 4.5 ppm, serves as a key indicator of the presence of the this compound repeating unit asianpubs.orgias.ac.innih.gov. ¹³C NMR offers complementary information by detailing the carbon environment, confirming the presence of characteristic carbon signals from the aromatic rings, the methylene carbon adjacent to chlorine, and the backbone carbons asianpubs.orgrsc.org. NMR is also invaluable for assessing the degree of functionalization or modification, such as quaternization, by observing the disappearance of the C-Cl signal and the appearance of new signals corresponding to the quaternary ammonium (B1175870) groups nih.govrsc.org.

Elemental Analysis

Elemental analysis, including techniques like CHN analysis, is employed to determine the elemental composition of this compound polymers, thereby confirming the empirical formula and purity of the synthesized material mdpi.commdpi.comum.si. A critical aspect of elemental analysis for VBC-based polymers is the quantitative determination of their chloride content. This is essential for understanding the extent of polymerization and for evaluating the efficiency of post-polymerization modifications where the chlorine atom is often substituted ias.ac.inmdpi.comnih.gov. The experimental chloride content is typically compared against the theoretical value calculated for the polymer structure.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight characteristics of polymers, including poly(this compound) ias.ac.inalfa-chemistry.comscipoly.comnih.govhelsinki.firesearchgate.net. GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides insight into the breadth of the molecular weight distribution. For example, poly(this compound) is commercially available with reported average Mn values around 55,000 g/mol and Mw values around 100,000 g/mol , resulting in a PDI of approximately 1.8 alfa-chemistry.com. These parameters are crucial for correlating polymer structure with macroscopic properties like viscosity and mechanical strength.

Morphological Characterization

Morphological characterization techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the physical structure and surface topography of this compound polymers mdpi.comnih.govrsc.orggvpress.comacs.orgnih.govacs.orgbeilstein-journals.orgresearchgate.netnih.govexpresspolymlett.comnih.govresearchgate.netacs.org. SEM and TEM provide high-resolution images of the polymer's microstructure, revealing details about particle morphology, film formation, and the presence of porosity or phase separation mdpi.comnih.govgvpress.comacs.orgnih.gov. AFM offers nanoscale surface topography and can also be used to probe local mechanical properties, such as compressive moduli, by analyzing force-displacement curves acs.orgresearchgate.netnih.govexpresspolymlett.comberkeley.edu. For instance, AFM studies on microspheres containing vinylbenzyl(trimethyl)ammonium chloride units have shown that the compressive moduli increase with higher VBTA content acs.orgnih.gov. TEM analysis has also been used to observe the growth of polymer shells on nanoparticles during polymerization beilstein-journals.orgresearchgate.net.

Porosimetry Techniques

Porosimetry techniques, notably nitrogen sorption analysis employing the Brunauer-Emmett-Teller (BET) method, are vital for quantifying the porous structure of VBC-based polymers, especially those designed as porous supports or adsorbents researchgate.netmdpi.comnih.govacs.orgacs.org. The BET method allows for the determination of the specific surface area, total pore volume, and pore size distribution. Studies on hyper-crosslinked polymers derived from VBC have reported BET surface areas exceeding 700 m²/g mdpi.comacs.org. Inverse Steric Exclusion Chromatography (ISEC) can also be used to assess pore structure, particularly for wet microporosity acs.org.

Potentiometric Titration

Potentiometric titration is a precise quantitative method used to determine the chloride content in this compound polymers, often as a complement to elemental analysis researchgate.netnih.govmetrohm.com. This technique typically involves titrating the polymer with a silver nitrate (B79036) (AgNO₃) solution, with the endpoint detected potentiometrically using a silver electrode metrohm.com. The precipitation of silver chloride (AgCl) drives the reaction. This method allows for accurate quantification of the residual chloride atoms, which is crucial for assessing the degree of functionalization or the extent of crosslinking reactions involving the benzyl chloride group researchgate.netnih.gov.

Kinetics and Reaction Mechanism Studies in Vinylbenzyl Chloride Polymerization and Functionalization

Polymerization Kinetics

The polymerization kinetics of vinylbenzyl chloride (VBC) have been investigated using several controlled radical polymerization (CRP) techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is particularly well-suited for VBC as it can avoid side reactions, such as the dissociation of the C–Cl bond, which might occur with other methods like Atom Transfer Radical Polymerization (ATRP) beilstein-journals.org.

Studies utilizing RAFT polymerization have demonstrated that VBC can be polymerized to produce well-defined polymer chains with controlled molecular weights and narrow polydispersities beilstein-journals.orgbeilstein-journals.orgresearchgate.netacs.orgnih.gov. For instance, RAFT polymerization mediated by 2-(butylthiocarbonothioylthio)propionic acid (PABTC) using an azoinitiator like 2,2′-azobis(2-methylpropionitrile) (AIBN) has shown conventional radical polymerization kinetics, characterized by an increase in monomer conversion with reaction time and linear semilog kinetics plots beilstein-journals.orgnih.gov. However, a rate retardation effect, typical for RAFT polymerization, was observed, particularly when targeting lower degrees of polymerization (DP) beilstein-journals.org. Size-exclusion chromatography (SEC) analysis indicated a linear increase in molecular weight with conversion up to approximately 20% beilstein-journals.org.

The presence of functionalities like chloromethyl groups in styrenic monomers, including VBC, has been shown to significantly improve reactivity, thereby accelerating ambient-temperature RAFT polymerization under mild conditions acs.org. Kinetic studies have confirmed the well-controlled behavior of these polymerizations acs.org.

Table 1: Characteristics of Polymers Produced by AIBN-Initiated, PABTC-Mediated Polymerization of VBC

| Experiment No. | Target DP | [VBC]₀/[PABTC]₀/[AIBN]₀ | Conditions | Mn ( g/mol ) (Determined by SEC) | Mw/Mn (Polydispersity) |

| 1 | 100 | 100/1/0.1 | 60 °C, 10 wt% DMF | 10,500 | 1.30 |

| 2 | 4,100 | 4,100/1/5 | 60 °C, 9 wt% DMF | 42,000 | 1.45 |

*Data adapted from beilstein-journals.orgnih.gov

Thermal Decomposition and Hazard Assessment

The thermal stability and potential for self-polymerization of this compound (VBC) are critical considerations for its safe storage and handling. Research employing calorimetry and kinetic modeling techniques provides insights into these aspects.

Self-Polymerization Kinetics

While VBC can be polymerized under controlled conditions, it also possesses the potential for spontaneous or thermal self-polymerization. Studies have investigated the kinetics of inhibited VBC self-polymerization using isothermal and non-isothermal calorimetry acs.orgx-mol.net. These studies are crucial for understanding the thermal runaway potential and designing appropriate safety measures.

Inhibited Polymerization Studies

The presence of inhibitors is common for monomers like VBC to prevent premature polymerization during storage. Kinetic studies using calorimetry have been employed to understand the behavior of inhibited VBC, providing data on how inhibitors affect the polymerization kinetics and thermal stability acs.orgx-mol.net.

Calorimetric Studies (e.g., DSC, TAM)

Differential Scanning Calorimetry (DSC) and Touch-Action Microcalorimetry (TAM) are key techniques used to assess the thermal behavior of VBC acs.orgx-mol.netacs.orgresearchgate.netrsc.orgrsc.org. These methods allow for the determination of thermokinetic parameters and thermal stability. For instance, calorimetric studies on inhibited VBC have been used to develop thermokinetic models that can predict the consequences of scenarios like the loss of active cooling in storage tanks acs.orgx-mol.net. These studies help in evaluating the potential for thermal runaway reactions.

Nucleophilic Reaction Kinetics on Poly(this compound) Microspheres

The chloromethyl group on poly(this compound) (PVBC) is highly amenable to nucleophilic substitution reactions, allowing for the facile functionalization of the polymer. Research has explored the kinetics of these reactions, particularly when PVBC is in the form of microspheres.

Studies on the amination of PVBC have shown that the intrinsic rate constants for nucleophilic substitution are comparable to those of benzyl (B1604629) chloride researchgate.net. The solvent choice significantly influences these reaction rates, with DMSO > DMF >> dioxane observed for amination reactions researchgate.net. For example, the rate of amination with diethanolamine (B148213) was found to be slower than with diethylamine, attributed to the inductive effect of the hydroxyl group researchgate.net.

Furthermore, PVBC beads have been reacted with nucleophiles like lithium diphenylphosphide, with solvent effects being a notable factor in the kinetics of these nucleophilic substitution reactions tennessee.edu. The chloromethyl groups in PVBC are readily utilized for SN2 nucleophilic substitution reactions to introduce various cations, a process that avoids the use of highly toxic chloromethylation reagents researchgate.net.

Table 2: Nucleophilic Substitution Kinetics of PVBC (Example)

| Reaction Type | Nucleophile | Solvent | Relative Rate | Notes |

| Amination | Diethylamine | DMF | Faster | Higher rate compared to diethanolamine due to inductive effect. |

| Amination | Diethanolamine | DMF | Slower | Inductive effect of hydroxyl group slows the reaction. |

| Amination | - | DMSO | Highest | Solvent order: DMSO > DMF >> Dioxane. |

| Amination | - | DMF | Intermediate | |

| Amination | - | Dioxane | Lowest | |

| Nucleophilic Substitution | Diphenylphosphide | Various | - | Solvent effects are significant in determining reaction kinetics. |

*Data adapted from researchgate.nettennessee.edu

Environmental Considerations in Vinylbenzyl Chloride Research

Biodegradation Studies

The biodegradability of vinylbenzyl chloride in environmental matrices such as soil and water is a critical factor in assessing its persistence and potential for accumulation. Available data suggests that this compound is not readily biodegradable.

The slow biodegradation rate implies that this compound could persist in certain environmental compartments, warranting careful management of its release.

Transformation Products and Pathways

When this compound undergoes degradation, either through biological processes or other environmental reactions, it can transform into various products. Understanding these transformation pathways is crucial for a comprehensive environmental risk assessment.

Environmental Fate in Laboratory Model Ecosystems

Laboratory model ecosystems provide a controlled environment to study the behavior and fate of chemical compounds under simulated environmental conditions. While specific studies detailing the fate of this compound within such systems are not explicitly found in the provided search results, the general methodology for evaluating micropollutants is described.

The limited direct information highlights a potential area for further research to understand VBC's environmental fate in more complex, simulated ecological settings.

Risk Assessment Methodologies

Assessing the environmental risks posed by this compound involves understanding its inherent hazards, exposure pathways, and environmental persistence. Methodologies for risk assessment often draw upon ecotoxicological data, fate and transport modeling, and hazard characterization.

The integration of ecotoxicity data, persistence information, and fate modeling provides the basis for developing risk management strategies to mitigate the environmental impact of this compound.

Q & A

Q. How do researchers assess the environmental impact of this compound derivatives?

- Methodological Answer : Perform life-cycle assessments (LCAs) tracking chlorinated byproducts in wastewater. Use OECD guidelines for biodegradability (e.g., Test 301F) and ecotoxicity assays (e.g., Daphnia magna LC₅₀). Computational tools (e.g., EPI Suite) predict persistence and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.